molecular formula C35H35O3PS B12931424 12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

Cat. No.: B12931424
M. Wt: 566.7 g/mol
InChI Key: PYIOQVDUPFUVCK-UHFFFAOYSA-N
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Description

12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the modulation of signaling cascades and the inhibition of key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C35H35O3PS

Molecular Weight

566.7 g/mol

IUPAC Name

12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

InChI

InChI=1S/C35H35O3PS/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35-14-12-26-8-10-28(30-23(5)17-20(2)18-24(30)6)34(32(26)35)38-39(36,40)37-33(27)31(25)35/h7-10,15-18H,11-14H2,1-6H3,(H,36,40)

InChI Key

PYIOQVDUPFUVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C)C)C)OP(=S)(O3)O)C=C2)C

Origin of Product

United States

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